(2-Amino-3-methylphenyl)(3-fluorophenyl)methanone
Description
(2-Amino-3-methylphenyl)(3-fluorophenyl)methanone is a substituted methanone derivative featuring a 2-amino-3-methylphenyl group and a 3-fluorophenyl moiety linked via a ketone bridge.
Properties
IUPAC Name |
(2-amino-3-methylphenyl)-(3-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO/c1-9-4-2-7-12(13(9)16)14(17)10-5-3-6-11(15)8-10/h2-8H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKMCWZOLOITOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC(=CC=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-3-methylphenyl)(3-fluorophenyl)methanone typically involves the reaction of 2-amino-3-methylbenzoic acid with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(2-Amino-3-methylphenyl)(3-fluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
(2-Amino-3-methylphenyl)(3-fluorophenyl)methanone has been studied for its potential as an anticancer agent. Research indicates that it exhibits cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 (lung adenocarcinoma) | 15 |
| MCF-7 (breast cancer) | 12 |
The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cell survival and death.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against several pathogens, including both Gram-positive and Gram-negative bacteria. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
The antimicrobial mechanism may involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways critical for bacterial survival.
Enzyme Inhibition
Research has indicated that this compound can act as an inhibitor for specific enzymes, which is crucial for developing therapeutic agents targeting metabolic disorders. For example, it has shown potential as a competitive inhibitor of α-glucosidase, which is relevant in diabetes management.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of the compound in xenograft models. Results indicated that treatment with this compound significantly inhibited tumor growth, suggesting its potential for further development as an anticancer therapeutic.
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of derivatives based on this compound were synthesized to evaluate their antimicrobial potency. The study concluded that modifications to the phenyl rings enhanced activity against resistant strains of Staphylococcus aureus, highlighting the importance of structural optimization in drug design.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities and properties of structurally related compounds:
| Compound Name | Structural Features | Unique Properties | Biological Activity |
|---|---|---|---|
| (2-Amino-4-methylphenyl)(3-fluorophenyl)methanone | Different amino group position | Altered reactivity | Anticancer activity |
| (2-Amino-3-methylphenyl)(4-fluorophenyl)methanone | Para substitution on phenyl | Enhanced stability | Antimicrobial properties |
Mechanism of Action
The mechanism of action of (2-Amino-3-methylphenyl)(3-fluorophenyl)methanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The methanone scaffold allows for significant structural diversification. Key analogs and their distinguishing features include:
*Estimated based on structural formula.
- Aromatic vs. Heterocyclic Cores: Replacement of the phenyl group with thienyl (e.g., ) or indole rings (e.g., ) alters electronic properties and binding affinities. For instance, indole-based methanones exhibit MAO-B inhibition, while thienyl analogs are explored for synthetic utility .
- Amino Group Positioning: The 2-amino substituent in (2-Amino-3-methylphenyl)(3-fluorophenyl)methanone may enhance hydrogen-bonding interactions, akin to diaminothiazole derivatives in , where amino groups improve kinase binding .
Physicochemical Properties
- Thermal Stability: Gem-diol methanones () decompose at high temperatures (>240°C) due to hydrogen-bond networks, whereas simpler analogs like (2-Amino-3-thienyl)(3-fluorophenyl)methanone may lack such stability .
- Physical State: Many fluorophenyl methanones (e.g., ) are oily liquids at room temperature, complicating crystallization. In contrast, diaminothiazole derivatives () form stable crystalline solids .
Biological Activity
(2-Amino-3-methylphenyl)(3-fluorophenyl)methanone, also known by its CAS number 1584139-75-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes an amino group, a methyl group on the phenyl ring, and a fluorine atom on a para-substituted phenyl ring, which are critical for its biological activity.
The biological activity of this compound is believed to be mediated through various mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It has been suggested that similar compounds can modulate receptor activity, particularly nicotinic acetylcholine receptors (nAChRs), which are implicated in numerous neurological processes .
- Antiproliferative Activity : Research indicates that related compounds exhibit significant antiproliferative effects against various cancer cell lines, suggesting a potential role in cancer therapy .
Anticancer Activity
A series of studies have explored the anticancer properties of compounds structurally related to this compound. For instance, fluorinated derivatives have shown potent cytotoxicity in human breast cancer cell lines such as MCF-7 and MDA-MB-468, with a reported GI50 (growth inhibition concentration) of less than 1 nM .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | GI50 (nM) | Mechanism of Action |
|---|---|---|---|
| 2-(4-Amino-3-methylphenyl)benzothiazole | MCF-7 | <1 | DNA adduct formation |
| 2-(4-Aminophenyl)benzothiazole | MDA-MB-468 | <1 | Metabolic activation |
| This compound | TBD | TBD | TBD |
Case Studies
- Study on Fluorinated Benzothiazoles : A study conducted on fluorinated benzothiazoles revealed that these compounds could induce expression and bind covalently to cytochrome P450 enzymes, which play a crucial role in drug metabolism and activation . The results indicated that the fluorinated variants maintained potent antiproliferative activity without the biphasic dose-response seen in some non-fluorinated analogs.
- Nicotinic Receptor Modulation : Research has demonstrated that modifications to the aryl groups in methanones can significantly enhance their efficacy as modulators of nAChRs. For example, compounds with specific substitutions exhibited improved potency compared to their unsubstituted counterparts .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for preparing (2-Amino-3-methylphenyl)(3-fluorophenyl)methanone, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic ring (e.g., 3-fluorophenyl derivatives) in the presence of a Lewis acid catalyst like AlCl₃. Key factors include the electron-donating/withdrawing nature of substituents, solvent polarity, and temperature control (50–80°C). For amino-substituted derivatives, protection of the amine group (e.g., using acetyl or tert-butoxycarbonyl groups) is critical to prevent undesired side reactions .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are overlapping signals resolved?
- Methodological Answer :
- ¹H/¹³C NMR : Assign signals using 2D techniques (COSY, HSQC) to resolve overlaps caused by fluorine coupling or aromatic protons.
- FT-IR : Confirm carbonyl (C=O) stretching at ~1680–1700 cm⁻¹ and amine (N-H) bands at ~3300–3500 cm⁻¹.
- X-ray crystallography : Resolve stereochemical ambiguities by analyzing crystal packing and intermolecular interactions (e.g., hydrogen bonding with the amino group) .
Q. What are the recommended storage conditions to prevent degradation of amino-fluorinated methanones?
- Methodological Answer : Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to minimize photodegradation. Use desiccants to avoid hydrolysis of the carbonyl group. Monitor purity via HPLC every 3–6 months, as amino groups may oxidize over time .
Advanced Research Questions
Q. How can Friedel-Crafts acylation be optimized to reduce by-products like regioisomers in fluorinated methanone synthesis?
- Methodological Answer :
- Catalyst screening : Test alternatives to AlCl₃ (e.g., FeCl₃, ionic liquids) to improve regioselectivity.
- Solvent effects : Use polar aprotic solvents (e.g., DCM) to stabilize intermediates.
- Directed ortho-metalation : Introduce directing groups (e.g., –OMe) on the aromatic ring to control acylation sites .
Q. How does the 3-fluorophenyl group’s electronic profile influence reactivity in cross-coupling reactions?
- Methodological Answer : The fluorine atom’s electron-withdrawing effect deactivates the phenyl ring, reducing electrophilic substitution but enhancing stability in radical or nucleophilic reactions. Computational studies (DFT) can predict activation energies for specific reaction pathways, such as Suzuki-Miyaura coupling .
Q. What strategies address contradictions in reported solubility data for fluorinated methanones?
- Methodological Answer :
- Solvent parameterization : Use Hansen solubility parameters (δD, δP, δH) to correlate solubility with solvent polarity.
- Temperature gradients : Measure solubility at multiple temperatures (e.g., 25°C, 40°C) to identify thermodynamic vs. kinetic dissolution behavior.
- Co-solvent systems : Test binary mixtures (e.g., DMSO/water) to enhance solubility for biological assays .
Q. How do substituent positions affect crystallographic packing and intermolecular interactions?
- Methodological Answer : Analyze crystal structures to identify dominant interactions:
- Fluorine interactions : C–F···H or F···π contacts influence lattice energy.
- Amino group hydrogen bonding : NH₂ groups form strong H-bonds with carbonyl oxygen or solvent molecules, affecting crystal morphology. Use software like Mercury (CCDC) to quantify packing coefficients .
Q. What computational models predict the metabolic stability of this compound in drug discovery?
- Methodological Answer :
- In silico metabolism : Use software like Schrödinger’s ADMET Predictor or SwissADME to estimate cytochrome P450 interactions.
- Metabolite identification : Simulate Phase I/II metabolism (e.g., oxidation of the methyl group, glucuronidation of the amino group) using docking studies with CYP450 isoforms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
